molecular formula C17H18BrN3O3 B5815439 N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5815439
M. Wt: 392.2 g/mol
InChI Key: UBMZJGCPMCDNIA-UHFFFAOYSA-N
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Description

N-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as BRD3308, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, particularly in the area of cancer treatment. In

Mechanism of Action

N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide works by inhibiting the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a key role in regulating gene expression. BRD4 is overexpressed in many types of cancer and has been shown to promote cancer cell growth and survival. By inhibiting BRD4, this compound can reduce the expression of genes that promote cancer growth and induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to reduced cell growth and survival. It can also sensitize cancer cells to chemotherapy, making them more susceptible to treatment. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide in lab experiments is its specificity for BRD4. Unlike other inhibitors that target multiple bromodomain-containing proteins, this compound specifically targets BRD4, reducing the risk of off-target effects. However, one limitation of using this compound is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain experiments or applications.

Future Directions

There are several future directions for the study of N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide. One area of research is the development of more potent and selective BRD4 inhibitors. Another area is the exploration of the use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, the potential use of this compound in treating other diseases, such as inflammation and autoimmune disorders, warrants further investigation.

Synthesis Methods

The synthesis of N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with acetic anhydride to form 2-(2-bromo-4-isopropylphenoxy)acetic acid. This intermediate is then reacted with 2-pyridinecarboximidamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound. The final product is purified by column chromatography to obtain a white solid.

Scientific Research Applications

N'-{[2-(2-bromo-4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and leukemia. In addition, it has been shown to sensitize cancer cells to chemotherapy, making them more susceptible to treatment. This compound has also been studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-11(2)12-6-7-15(13(18)9-12)23-10-16(22)24-21-17(19)14-5-3-4-8-20-14/h3-9,11H,10H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMZJGCPMCDNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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